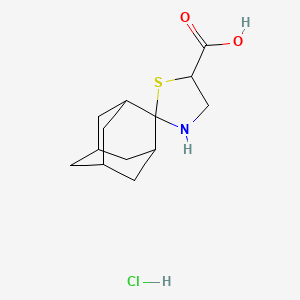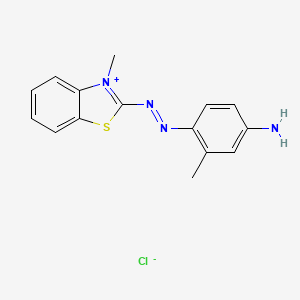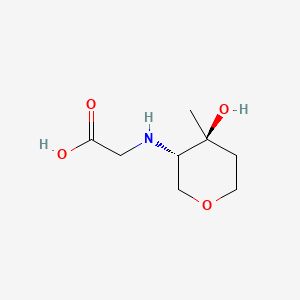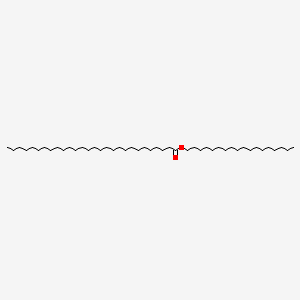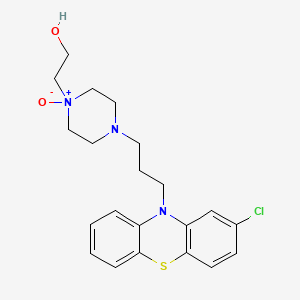
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole moiety and a methoxy group attached to a benzopyran ring, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole derivative, followed by its condensation with a suitable benzopyran precursor under specific reaction conditions. Industrial production methods may involve optimized reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
(E)-2,3-Dihydro-3-(1,3-Benzodioxol-5-ylmethylen)-6-methoxy-4H-1-benzopyran-4-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen an den Benzodioxol- oder Benzopyranringen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen saure oder basische Katalysatoren, Lösungsmittel wie Ethanol oder Dichlormethan und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
(E)-2,3-Dihydro-3-(1,3-Benzodioxol-5-ylmethylen)-6-methoxy-4H-1-benzopyran-4-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antioxidative und entzündungshemmende Eigenschaften.
Medizin: Die Forschung läuft, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, beispielsweise bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von (E)-2,3-Dihydro-3-(1,3-Benzodioxol-5-ylmethylen)-6-methoxy-4H-1-benzopyran-4-on beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Benzodioxol- und Methoxygruppen spielen eine entscheidende Rolle bei seiner Bindung an bestimmte Enzyme oder Rezeptoren, was zur Modulation biochemischer Signalwege führt. Um die genauen molekularen Zielstrukturen und Signalwege zu ermitteln, sind detaillierte Untersuchungen erforderlich .
Wirkmechanismus
The mechanism of action of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzopyran-4-one involves its interaction with molecular targets and pathways within biological systems. The benzodioxole and methoxy groups play crucial roles in its binding to specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die (E)-2,3-Dihydro-3-(1,3-Benzodioxol-5-ylmethylen)-6-methoxy-4H-1-benzopyran-4-on ähnlich sind, gehören andere Benzodioxol- und Benzopyran-Derivate. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich jedoch in ihren funktionellen Gruppen oder Substitutionsmustern unterscheiden, was zu Variationen in ihren chemischen Eigenschaften und biologischen Aktivitäten führt.
Eigenschaften
CAS-Nummer |
130688-90-3 |
|---|---|
Molekularformel |
C18H14O5 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H14O5/c1-20-13-3-5-15-14(8-13)18(19)12(9-21-15)6-11-2-4-16-17(7-11)23-10-22-16/h2-8H,9-10H2,1H3/b12-6+ |
InChI-Schlüssel |
UUHDVSULFVCGJR-WUXMJOGZSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)OC/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O |
Kanonische SMILES |
COC1=CC2=C(C=C1)OCC(=CC3=CC4=C(C=C3)OCO4)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


